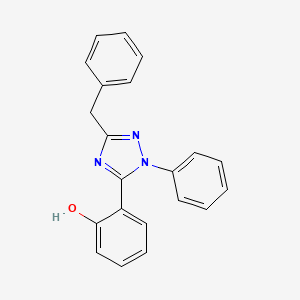![molecular formula C29H38N2O4 B4922058 4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE](/img/structure/B4922058.png)
4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound with the molecular formula C29H38N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzoic acid and a suitable amine derivative, followed by cyclization and further functionalization to introduce the methoxy groups and cyclohexyl moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid derivatives, while reduction of the benzamide groups can produce corresponding amines .
Scientific Research Applications
4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: This compound shares the methoxybenzamide core but lacks the cyclohexyl groups, resulting in different chemical properties and applications.
4-Methoxy-N-(4-methylbenzyl)benzamide:
Uniqueness
4-METHOXY-N-(4-{[4-(4-METHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its combination of methoxybenzamide and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h7-10,15-18,20-21,24-25H,3-6,11-14,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGWXSCQKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![3-butoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)



![1-Cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-[4-[(2-methyl-1,3-dioxoinden-2-yl)amino]phenyl]acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

